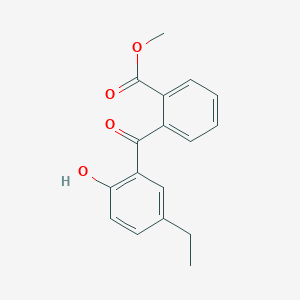
Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester exerts its effects involves interactions with molecular targets and pathways. These interactions can influence biological processes and chemical reactions. For example, the compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: A simpler ester of benzoic acid with different properties and applications.
Salicylic acid, methyl ester: Another ester with a hydroxyl group on the aromatic ring, used in various applications.
Uniqueness
Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-, methyl ester is unique due to its specific substituents, which can influence its chemical reactivity and potential uses. The presence of the ethyl and hydroxy groups on the aromatic ring can affect the compound’s interactions with other molecules and its overall properties.
Properties
CAS No. |
61781-90-6 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-(5-ethyl-2-hydroxybenzoyl)benzoate |
InChI |
InChI=1S/C17H16O4/c1-3-11-8-9-15(18)14(10-11)16(19)12-6-4-5-7-13(12)17(20)21-2/h4-10,18H,3H2,1-2H3 |
InChI Key |
JIWCZSWALYTDPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















